molecular formula C24H27Ga B13147041 Tris(4-ethylphenyl)gallane CAS No. 58448-01-4

Tris(4-ethylphenyl)gallane

Cat. No.: B13147041
CAS No.: 58448-01-4
M. Wt: 385.2 g/mol
InChI Key: IEOZSMBPTAYJBN-UHFFFAOYSA-N
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Description

Tris(4-ethylphenyl)gallane: is a chemical compound that belongs to the class of organogallium compounds It is characterized by the presence of three 4-ethylphenyl groups attached to a central gallium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-ethylphenyl)gallane typically involves the reaction of gallium trichloride with 4-ethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

GaCl3+3C8H9MgBrGa(C8H9)3+3MgBrCl\text{GaCl}_3 + 3 \text{C}_8\text{H}_9\text{MgBr} \rightarrow \text{Ga(C}_8\text{H}_9)_3 + 3 \text{MgBrCl} GaCl3​+3C8​H9​MgBr→Ga(C8​H9​)3​+3MgBrCl

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tris(4-ethylphenyl)gallane can undergo oxidation reactions, leading to the formation of gallium oxides.

    Reduction: It can be reduced to form lower oxidation state gallium compounds.

    Substitution: The compound can participate in substitution reactions where the 4-ethylphenyl groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Gallium oxides.

    Reduction: Lower oxidation state gallium compounds.

    Substitution: New organogallium compounds with different ligands.

Scientific Research Applications

Chemistry: Tris(4-ethylphenyl)gallane is used as a precursor in the synthesis of other organogallium compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology and Medicine: Research is ongoing to explore the potential biological activity of this compound and its derivatives. It may have applications in medicinal chemistry, particularly in the development of new drugs or diagnostic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices. Its unique properties make it suitable for use in high-performance electronic components.

Mechanism of Action

The mechanism by which Tris(4-ethylphenyl)gallane exerts its effects depends on the specific application. In catalytic processes, the gallium center can facilitate various chemical transformations by coordinating with reactants and stabilizing transition states. The molecular targets and pathways involved vary based on the reaction or application being studied.

Comparison with Similar Compounds

  • Tris(pentafluoroethyl)gallane
  • Tris(4-ethylphenyl)indane
  • Tris(4-ethynylphenyl)amine

Comparison: Tris(4-ethylphenyl)gallane is unique due to the presence of 4-ethylphenyl groups, which impart specific steric and electronic properties. Compared to Tris(pentafluoroethyl)gallane, it has different reactivity and stability profiles. Tris(4-ethylphenyl)indane and Tris(4-ethynylphenyl)amine have different central atoms (indium and nitrogen, respectively), leading to variations in their chemical behavior and applications.

Properties

CAS No.

58448-01-4

Molecular Formula

C24H27Ga

Molecular Weight

385.2 g/mol

IUPAC Name

tris(4-ethylphenyl)gallane

InChI

InChI=1S/3C8H9.Ga/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3;

InChI Key

IEOZSMBPTAYJBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC

Origin of Product

United States

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